

Asante NaTRIUM Green-2 AM: A Technical Guide for Neuroscience Research

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Asante NaTRIUM Green-2 AM

Cat. No.: B10827320

[Get Quote](#)

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

Asante NaTRIUM Green-2 AM (ANG-2 AM) has emerged as a powerful fluorescent indicator for the quantitative imaging of intracellular sodium (Na^+) dynamics in neuroscience research.[\[1\]](#) [\[2\]](#) Its utility spans a wide range of applications, from monitoring Na^+ transients in single cells to high-throughput screening assays for ion channel modulators.[\[1\]](#)[\[3\]](#) This technical guide provides an in-depth overview of the core properties of **Asante NaTRIUM Green-2 AM**, detailed experimental protocols for its application, and visualizations of key experimental workflows.

Core Properties and Data Presentation

Asante NaTRIUM Green-2 AM is a cell-permeant acetoxymethyl (AM) ester derivative of the sodium-sensitive fluorophore, Asante NaTRIUM Green-2.[\[4\]](#) Once inside the cell, intracellular esterases cleave the AM group, trapping the active indicator in the cytosol.[\[5\]](#) The fluorescence intensity of Asante NaTRIUM Green-2 exhibits a significant increase upon binding to Na^+ , allowing for the sensitive detection of changes in intracellular sodium concentration ($[\text{Na}^+]_{\text{i}}$).[\[2\]](#)

Spectral and Chemical Properties

A summary of the key quantitative properties of Asante NaTRIUM Green-2 is presented in the table below for easy reference and comparison.

Property	Value	References
Excitation Maximum (Intracellular)	~525 nm	[1][4][6]
Emission Maximum (Intracellular)	~545 nm	[1][4][6]
Two-Photon Excitation Maximum	790 nm	
Dissociation Constant (Kd) for Na ⁺ (in vitro, K ⁺ -free)	20 mM	[4][6]
Dissociation Constant (Kd) for Na ⁺ (in vitro, with K ⁺)	34 mM	[6]
Dissociation Constant (Kd) for Na ⁺ (in astrocytes)	39 mM	[6]
Molecular Weight	1083.9 Da	[6][7]
Molecular Formula	C ₅₃ H ₆₀ Cl ₂ N ₂ O ₁₈	[6][7]
Solubility	Soluble in DMSO	[6]

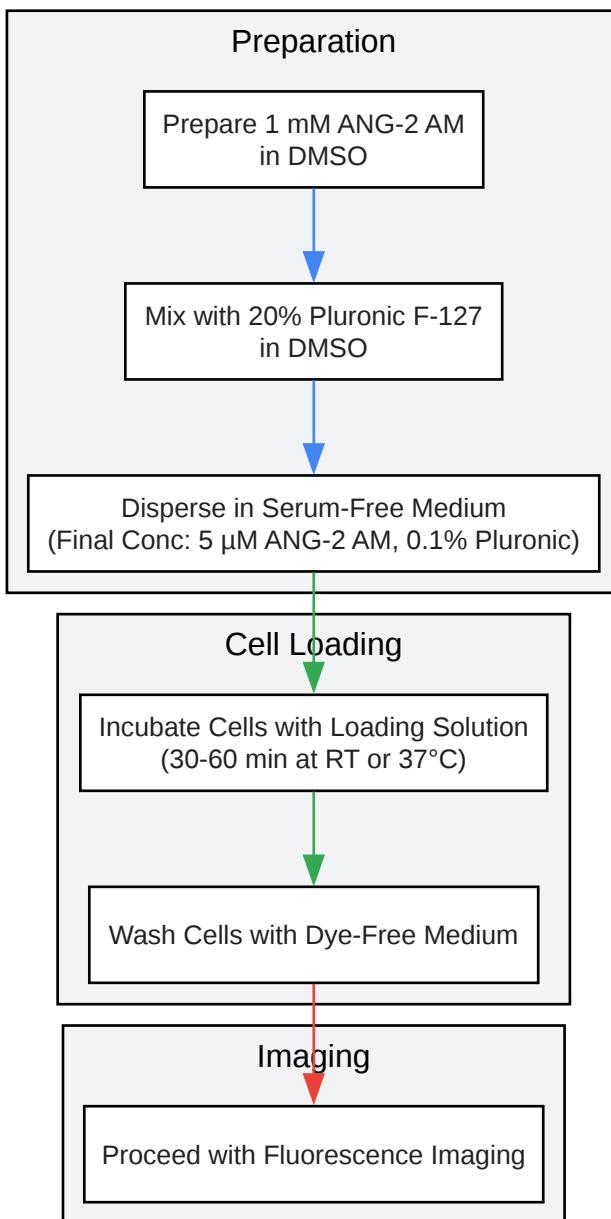
Experimental Protocols

The following sections provide detailed methodologies for the use of **Asante NaTRIUM Green-2 AM** in neuroscience research, including cell loading, calibration, and imaging.

Cell Loading Protocol

This protocol provides a general guideline for loading **Asante NaTRIUM Green-2 AM** into cultured cells. Optimization of dye concentration, incubation time, and temperature may be required for different cell types and experimental conditions.[8]

Materials:


- **Asante NaTRIUM Green-2 AM (ANG-2 AM)**

- Anhydrous Dimethylsulfoxide (DMSO)
- Pluronic® F-127 (20% solution in DMSO)
- Serum-free culture medium or appropriate physiological buffer (e.g., Hank's Balanced Salt Solution, HBSS)

Procedure:

- Prepare a 1 mM stock solution of ANG-2 AM in anhydrous DMSO. For a 50 µg vial, this can be achieved by dissolving the contents in 46 µL of DMSO.
- Prepare the loading solution. Dilute the 1 mM ANG-2 AM stock solution with a solution of 20% Pluronic F-127 in DMSO. A common next step is to disperse this mixture into serum-free culture medium to achieve a final ANG-2 AM concentration of 5 µM and a final Pluronic F-127 concentration of 0.1%. The surfactant Pluronic F-127 aids in the dispersion of the nonpolar AM ester in aqueous media.[5][8]
- Load the cells. Replace the culture medium with the loading solution and incubate for 30-60 minutes at room temperature or 37°C.[9] Incubation time and temperature are critical parameters that may require optimization.
- Wash the cells. Remove the loading solution and wash the cells with serum-free, dye-free medium to remove any extracellular indicator.
- Ready for imaging. The cells are now loaded with Asante NaTRIUM Green-2 and are ready for fluorescence imaging experiments.

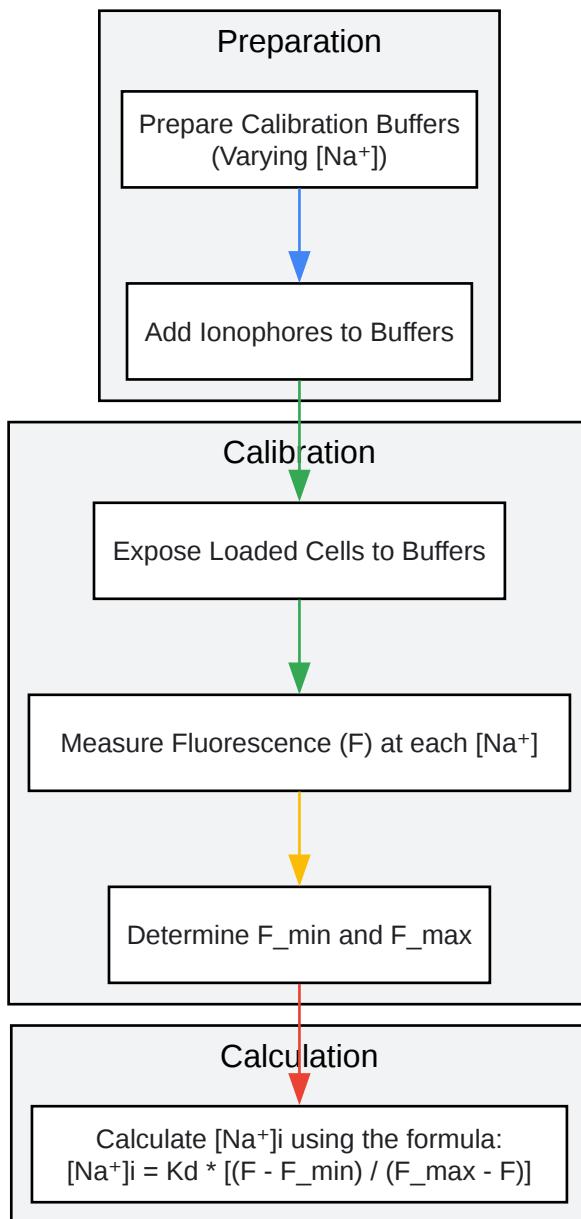
Asante NaTRIUM Green-2 AM Cell Loading Workflow

[Click to download full resolution via product page](#)

Caption: Workflow for loading cells with **Asante NaTRIUM Green-2 AM**.

In Situ Calibration of Intracellular Sodium

To quantify intracellular Na^+ concentrations, an *in situ* calibration is necessary. This typically involves using ionophores to equilibrate intracellular and extracellular Na^+ concentrations.


Materials:

- Cells loaded with Asante NaTRIUM Green-2
- Calibration buffer (e.g., a solution containing varying concentrations of NaCl and KCl , with the sum of $[\text{Na}^+]$ and $[\text{K}^+]$ kept constant)
- Ionophores (e.g., a combination of gramicidin and monensin, or amphotericin B)[9]

Procedure:

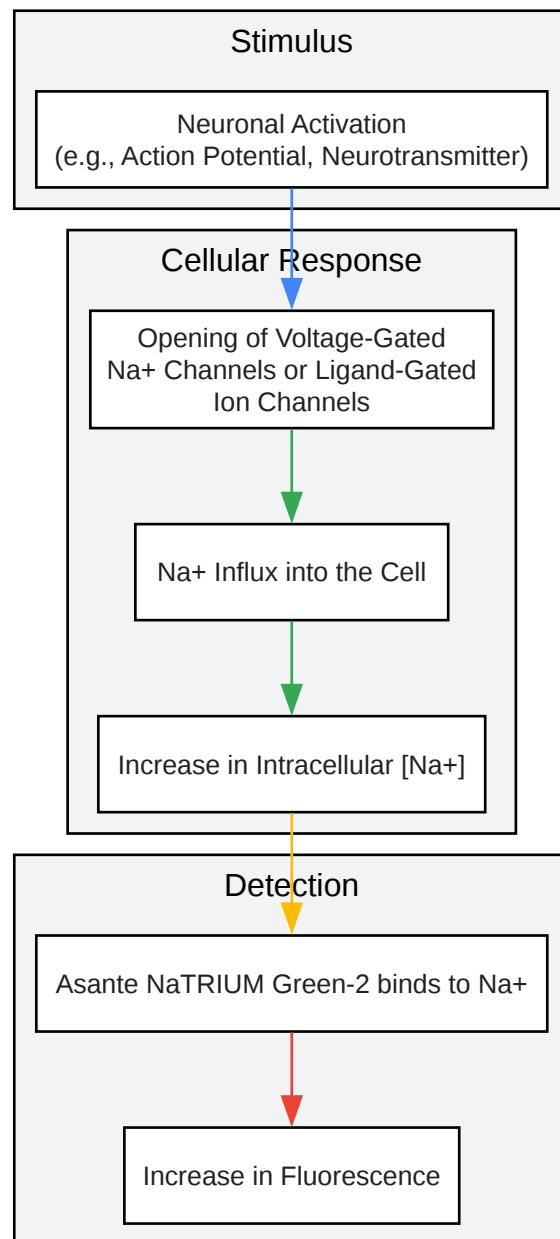
- Prepare a series of calibration buffers with known Na^+ concentrations (e.g., 0, 10, 20, 50, 100, 150 mM).
- Expose the loaded cells to the calibration buffers containing the ionophores. This will permeabilize the cell membrane to Na^+ , allowing the intracellular Na^+ concentration to equilibrate with the extracellular concentration.
- Measure the fluorescence intensity (F) at each Na^+ concentration.
- Determine the minimum (F_{min}) and maximum (F_{max}) fluorescence intensities from the calibration curve.
- Calculate the intracellular Na^+ concentration in experimental conditions using the following equation: $[\text{Na}^+]_{\text{i}} = K_d * [(F - F_{\text{min}}) / (F_{\text{max}} - F)]$

In Situ Calibration of Intracellular Sodium

[Click to download full resolution via product page](#)

Caption: Workflow for in situ calibration of Asante NaTRIUM Green-2.

Applications in Neuroscience Research


Asante NaTRIUM Green-2 AM has proven to be a versatile tool for investigating a variety of neuroscience-related questions.

Imaging Sodium Dynamics in Neurons and Astrocytes

The indicator allows for the visualization of Na^+ influx through voltage-gated sodium channels, ionotropic glutamate receptors, and other transporters in both neurons and astrocytes.[\[10\]](#) This enables the study of action potential firing, synaptic transmission, and glial cell signaling.

High-Throughput Screening (HTS) for Ion Channel Modulators

The robust signal and favorable spectral properties of Asante NaTRIUM Green-2 make it well-suited for HTS assays to identify novel drugs targeting sodium channels and transporters.[\[2\]](#)[\[3\]](#)

Signaling Pathway for Na^+ Influx and Detection[Click to download full resolution via product page](#)

Caption: Simplified signaling pathway of Na^+ influx and detection.

Conclusion

Asante NaTRIUM Green-2 AM is a highly effective and versatile fluorescent indicator for monitoring intracellular sodium dynamics in neuroscience research. Its favorable spectral properties, high sensitivity, and applicability in both standard and two-photon microscopy make it an invaluable tool for researchers and drug development professionals. The detailed protocols and data presented in this guide provide a solid foundation for the successful application of this powerful probe in a wide range of experimental paradigms.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. ionbiosciences.com [ionbiosciences.com]
- 2. ionbiosciences.com [ionbiosciences.com]
- 3. researchgate.net [researchgate.net]
- 4. caymanchem.com [caymanchem.com]
- 5. web.math.princeton.edu [web.math.princeton.edu]
- 6. ION NaTRIUM Green™-2 AM/ING-2 AM (CAS 1642554-49-1) | Abcam [abcam.com]
- 7. Asante NaTRIUM Green-2 AM | C53H60Cl2N2O18 | CID 163341954 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. ionbiosciences.com [ionbiosciences.com]
- 9. Comparison of fluorescence probes for intracellular sodium imaging in prostate cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Simultaneous Sodium and Calcium Imaging from Dendrites and Axons | eNeuro [eneuro.org]
- To cite this document: BenchChem. [Asante NaTRIUM Green-2 AM: A Technical Guide for Neuroscience Research]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b10827320#applications-of-asante-natrium-green-2-am-in-neuroscience-research>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com